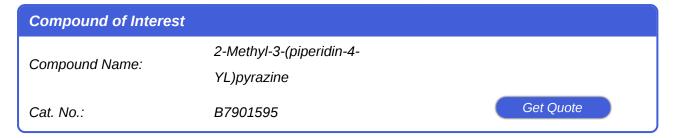


Application Notes and Protocols for Piperidine-Substituted Heterocycles in Neuroscience Research

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A Representative Study Based on M4 Muscarinic Receptor Antagonists

Disclaimer: Direct experimental data and research applications for the specific compound, **2-Methyl-3-(piperidin-4-YL)pyrazine**, are not readily available in the public domain. The following application notes and protocols are based on a structurally related and well-documented class of compounds: 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines, which have been identified as potent, CNS-penetrant pan-muscarinic antagonists.[1][2] This document serves as a representative guide for researchers interested in the application of piperidine-substituted nitrogen-containing heterocycles in neuroscience.

Application Notes

The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a key modulator of cholinergic neurotransmission in the central nervous system.[1][2] Predominantly expressed in the striatum, the M4 receptor plays a crucial role in regulating motor control, cognition, and reward pathways. Its inhibitory effect on dopamine D1 receptor signaling makes it an attractive therapeutic target for various neurological and psychiatric disorders.

Selective antagonism of the M4 receptor is a promising strategy for the symptomatic treatment of Parkinson's disease. By blocking the M4 receptor, it is possible to disinhibit striatal dopamine signaling, thereby alleviating motor deficits. The class of compounds represented by 3-(4-



aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines has demonstrated potent antagonism at the human M4 receptor, with good CNS penetration, making them valuable research tools and potential starting points for drug development.[1]

Data Presentation

The following tables summarize the Structure-Activity Relationship (SAR) for a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine analogs as antagonists of the human M4 muscarinic receptor.[1]

Table 1: SAR of the Sulfonamide Moiety

Compound	R Group (Sulfonamide)	hM4 IC50 (nM)	
6a	2-CI-phenyl	440	
9a	3-CI-phenyl	760	
9b	4-CI-phenyl	2340	
9c	Phenyl	>10000	
9d	2-MeO-phenyl	>10000	
9e	2-CF3-phenyl	450	
9f	2,5-di-Cl-phenyl	230	
9g	2-CN-phenyl	150	
9h	3-CN-phenyl	1130	
9i	Thiophene-2-sulfonyl	200	
9j	5-Cl-thiophene-2-sulfonyl	120	
9k	5-Br-thiophene-2-sulfonyl	110	

Table 2: SAR of the Piperidine Moiety



Compound	R1 Group (Piperidine replacement)	R Group (Sulfonamide)	hM4 IC50 (nM)
14g	Piperidine	2-Cl-phenyl	2400
14h	Piperidine	2-CN-phenyl	1020
14i	Homopiperidine	2-CI-phenyl	480
14j	Homopiperidine	2-CN-phenyl	290
141	3,3-di-Me-piperidine	2-Cl-phenyl	340
14m	3,3-di-Me-piperidine	2-CN-phenyl	180
14n	3,3-di-Me-piperidine	Thiophene-2-sulfonyl	120

Experimental Protocols Representative Synthesis of a Piperidine-Substituted

Pyridazine Derivative

This protocol is adapted from the synthesis of related compounds and provides a general method for preparing the core scaffold.[1]

Scheme: Step 1: Synthesis of 3-chloro-6-(2-methylpiperidin-1-yl)pyridazine Step 2: Synthesis of 3-(piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine Step 3: Sulfonamide formation to yield the final product

Materials:

- 3,6-dichloropyridazine
- (R)-2-methylpiperidine
- Piperazine
- · 2-chlorobenzenesulfonyl chloride



- N-Methyl-2-pyrrolidone (NMP)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

- Step 1: In a sealed vessel, dissolve 3,6-dichloropyridazine (1.0 eq) and (R)-2-methylpiperidine (1.1 eq) in NMP. Heat the reaction mixture to 200 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.
- Step 2: To the crude reaction mixture from Step 1, add piperazine (5.0 eq) and continue heating at 200 °C for 12-16 hours. After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Purify the crude product by silica gel chromatography to obtain 3-(piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine.
- Step 3: Dissolve the product from Step 2 (1.0 eq) in DCM. Add TEA (2.0 eq) and cool the
 mixture to 0 °C. Add a solution of 2-chlorobenzenesulfonyl chloride (1.2 eq) in DCM
 dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the
 reaction with water and extract the product with DCM. Purify the final compound by silica gel
 chromatography.

M4 Muscarinic Receptor Antagonist Functional Assay (FLIPR-based)

This protocol describes a cell-based functional assay to determine the potency of antagonist compounds at the M4 muscarinic receptor using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

CHO-K1 cells stably expressing the human M4 muscarinic receptor (hM4).



- Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
- Calcium-sensitive dye (e.g., Fluo-8 AM).
- Probenecid.
- Acetylcholine (ACh) as the agonist.
- Test compounds (potential antagonists).
- 384-well black-walled, clear-bottom microplates.

Procedure:

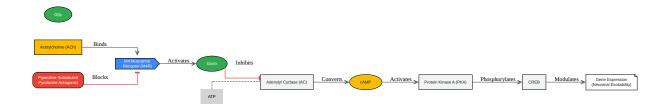
- Cell Plating: Seed the hM4-CHO cells into 384-well plates at a density of 20,000 cells/well in culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
- Dye Loading: The next day, remove the culture medium and add 20 μL of assay buffer containing the calcium-sensitive dye and probenecid to each well. Incubate the plate at 37°C for 60 minutes.
- Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add 5 μ L of the diluted compounds to the respective wells of the cell plate. Incubate at room temperature for 15-30 minutes.
- Agonist Stimulation and Signal Detection:
 - Place the cell plate into the FLIPR instrument.
 - Initiate reading and establish a stable baseline fluorescence for approximately 10-20 seconds.
 - $\circ~$ Add 5 μL of ACh at a concentration that elicits ~80% of the maximal response (EC80) to all wells.
 - Continue to record the fluorescence signal for at least 60-90 seconds.
- Data Analysis:



- The change in fluorescence upon agonist addition is proportional to the intracellular calcium concentration.
- Determine the inhibitory effect of the test compounds by measuring the reduction in the ACh-induced fluorescence signal.
- Calculate the IC50 value for each antagonist by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

M4 Muscarinic Receptor Signaling Pathway

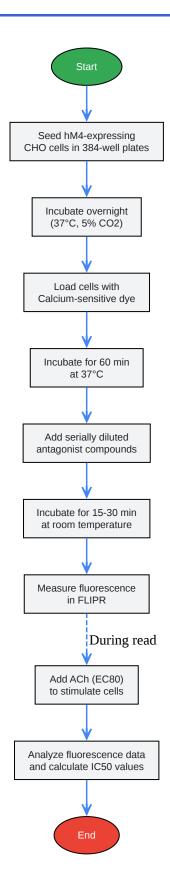


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Caption: M4 muscarinic receptor signaling pathway.

Experimental Workflow for M4 Receptor Antagonist Screening





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